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molecular formula C3HBrN2O2S B146120 2-Bromo-5-nitrothiazole CAS No. 3034-48-8

2-Bromo-5-nitrothiazole

Cat. No. B146120
M. Wt: 209.02 g/mol
InChI Key: ANIJFZVZXZQFDH-UHFFFAOYSA-N
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Patent
US06080772

Procedure details

To 72.5 g of 2-amino-5-nitrothiazole in 300 mL of 48% hydrobromic acid and 200 mL of water stirred and cooled to about -10° C. was slowly added, in portions, 51.8 g of sodium nitrite dissolved in 80 mL of water from one addition funnel and 250 mL of n-amyl alcohol from a second addition funnel. The addition of both solutions required about 3 hours. The cooling bath was removed and the mixture allowed to warm to about 15° C. overnight and then stirred at room temperature for 2 hours. The solid was collected by vacuum filtration and steam distilled to give 67 g of crude product. The crude product was recrystallized from hot ethanol to give 61 g (60% yield) of the 2-bromo-5-nitrothiazole as a yellow solid.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1.N([O-])=O.[Na+].[BrH:14]>O.CCCCCO>[Br:14][C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
72.5 g
Type
reactant
Smiles
NC=1SC(=CN1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
reactant
Smiles
Br
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
51.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CCCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition of both solutions required about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 15° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration and steam
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give 67 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hot ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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